(4-Aminooxepan-4-yl)methanol hydrochloride

Description

Significance of Seven-Membered Heterocycles in Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of organic chemistry. hsppharma.com Among these, seven-membered heterocycles are a particularly important class. chemicalbook.com These rings, containing at least one heteroatom such as oxygen, nitrogen, or sulfur, are found in a multitude of biologically active compounds, including many pharmaceuticals and agrochemicals. chemicalbook.com Their unique structural properties make them valuable motifs in medicinal chemistry, where they are incorporated into drugs targeting a wide range of diseases, including those affecting the central nervous system, as well as antibacterial, anticancer, and antiviral agents. nih.gov

The synthesis of seven-membered rings can be approached through various methods, including ring-closure, ring-expansion, and cycloaddition reactions. chemicalbook.com The development of efficient synthetic routes to these complex structures is an active area of research, driven by their potential use in creating novel therapeutic agents and advanced materials like conducting polymers. chemicalbook.compharmaffiliates.com

The Oxepane (B1206615) Ring System: Structural Features and Challenges in Synthesis

The oxepane ring is a seven-membered heterocycle containing one oxygen atom. This structural motif is present in numerous biologically important natural products, many of which are of marine origin. ijcpa.in The synthesis of the oxepane ring, however, presents a significant challenge for chemists. The formation of a seven-membered ring is often hindered by unfavorable entropic (related to the disorder of the system) and enthalpic (related to bond strain) barriers, which makes it more difficult to form than the more common five- and six-membered rings. ijcpa.innih.gov

Despite these difficulties, various synthetic strategies have been developed to construct the oxepane core. These methods include ring-closing metathesis (RCM), cyclization reactions, rearrangements, and ring-expansion strategies. nih.govnih.gov The inherent flexibility of the seven-membered ring allows it to adopt multiple conformations, a feature that can be crucial for its biological activity when incorporated into larger molecules.

Importance of Amino Alcohols as Versatile Synthetic Building Blocks

Amino alcohols are a class of organic compounds that contain both an amine (-NH₂) and an alcohol (-OH) functional group. biosynth.com This dual functionality makes them exceptionally versatile building blocks in organic synthesis. simsonpharma.com They are integral components of many pharmaceuticals, chiral auxiliaries for asymmetric synthesis, and ligands for catalysis. simsonpharma.comgoogle.com

The relationship between the amino and hydroxyl groups is critical to their function. For instance, β-amino alcohols (where the groups are on adjacent carbons) are a key pharmacophore found in many therapeutic agents and are important precursors for a wide range of valuable chemicals. biosynth.com The synthesis of amino alcohols can be achieved through several methods, including the ring-opening of epoxides with amines or the reduction of amino acids. biosynth.comsimsonpharma.comambeed.com Their ability to participate in a wide variety of chemical reactions makes them indispensable tools for constructing complex molecular architectures.

Contextualizing (4-Aminooxepan-4-yl)methanol Hydrochloride within Oxepane and Amino Alcohol Chemistry

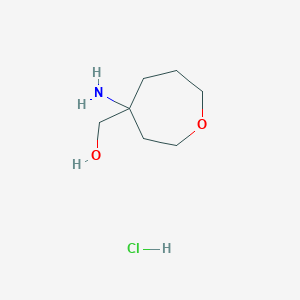

This compound is a molecule that integrates the distinct chemical features discussed in the preceding sections. Its structure is defined by a central oxepane ring. Attached to the fourth carbon atom (C4) of this ring are both an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). The compound is supplied as a hydrochloride salt, which means the basic amino group is protonated to form an ammonium (B1175870) chloride salt, a common practice to improve the stability and water solubility of amine-containing compounds.

The key feature of this molecule is the geminal arrangement of the amino and hydroxymethyl groups on the same carbon of the oxepane ring. This specific substitution pattern creates a quaternary center on the flexible seven-membered ring system. The presence of the oxepane core provides a three-dimensional scaffold that is less common than typical five- or six-membered rings, while the amino alcohol functionality introduces sites for further chemical modification and hydrogen bonding.

While detailed research findings on this specific compound are not widely available, its structure suggests significant potential as a specialized building block. It combines the conformational flexibility and heteroatomic nature of the oxepane ring with the proven synthetic versatility of the amino alcohol motif. This unique combination could make it a valuable intermediate for synthesizing complex, biologically active molecules in pharmaceutical research and development.

Data Tables

Table 1: Compound Identification for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| CAS Number | Not Available |

Table 2: Predicted Physicochemical Properties for (4-Aminooxepan-4-yl)methanol

Note: These properties are for the free base form and are computationally predicted.

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 58.4 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| LogP (Octanol-Water Partition Coeff.) | -1.2 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-aminooxepan-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-7(6-9)2-1-4-10-5-3-7;/h9H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSFZSAKFHZTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864013-93-3 | |

| Record name | 4-Oxepanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864013-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Theoretical and Computational Investigations of 4 Aminooxepan 4 Yl Methanol Hydrochloride and Analogues

Conformational Analysis of the Oxepane (B1206615) Ring System

The oxepane ring, a seven-membered heterocyclic ether, represents a fascinating and complex conformational landscape. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings are significantly more flexible and can adopt a variety of low-energy conformations. This flexibility arises from a greater number of degrees of freedom and a lower barrier to interconversion between different forms. Understanding the conformational preferences of the oxepane ring is crucial for elucidating the structure-activity relationships of molecules containing this scaffold, such as (4-Aminooxepan-4-yl)methanol hydrochloride.

Low Energy Conformations (e.g., Chair, Boat, Twist Chair, Twist Boat)

Computational studies and spectroscopic analyses of cycloheptane (B1346806) and its heterocyclic analogues, including oxepanes, have revealed a complex potential energy surface with several local minima corresponding to different conformations. The most stable conformations are typically a family of chair and boat forms, often with twisted variations to alleviate steric and torsional strain. nih.govupenn.edu

The primary low-energy conformations for the oxepane ring include:

Chair (C): This conformation is often the ground state for substituted cycloheptanes and can be a stable conformer for oxepanes. It features a pseudo-plane of symmetry.

Twist-Chair (TC): A slightly distorted version of the chair conformation, the twist-chair often represents a lower energy state by relieving some eclipsing interactions. nih.gov Studies on similar seven-membered rings have shown that twist-chair conformations can be energetically favorable.

Boat (B): The boat conformation is generally higher in energy than the chair form due to flagpole interactions and increased torsional strain.

Twist-Boat (TB): Similar to the twist-chair, the twist-boat is a more stable version of the boat conformation, minimizing unfavorable interactions. For some substituted seven-membered rings, the twist-boat can be the global energy minimum. upenn.eduwikipedia.org

The relative energies of these conformations are often close, leading to a dynamic equilibrium. The energy barrier for interconversion between these forms is typically low, allowing for rapid conformational changes at room temperature. masterorganicchemistry.com

Table 1: Theoretical Relative Energies of Oxepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Twist-Chair | 0.00 | Often the global minimum, minimizes torsional strain. |

| Chair | 0.5 - 1.5 | Low energy, but can have some eclipsing interactions. |

| Twist-Boat | 1.5 - 3.0 | More stable than the boat, avoids flagpole interactions. |

| Boat | 5.0 - 6.0 | Higher energy due to flagpole and eclipsing interactions. |

Note: These are generalized theoretical values for a substituted oxepane ring and the actual energy differences for this compound would require specific computational calculations.

Influence of Substituents on Ring Conformation

The presence of substituents on the oxepane ring significantly influences the conformational equilibrium by introducing steric and electronic effects. In the case of this compound, the substituents at the C4 position, an amino group (protonated as -NH3+) and a hydroxymethyl group (-CH2OH), play a pivotal role in determining the preferred conformation.

These substituents will preferentially occupy positions that minimize steric hindrance. In a chair-like conformation, this would typically be a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The bulky nature of the protonated amino and hydroxymethyl groups would likely destabilize conformations where these groups are in pseudo-axial positions.

Furthermore, intramolecular hydrogen bonding can also influence conformational preference. The presence of the -NH3+ and -OH groups allows for the possibility of hydrogen bonding, which could stabilize certain conformations. For instance, a twist-chair or twist-boat conformation might bring these groups into a proximity that facilitates favorable intramolecular interactions. The specific conformational landscape will be a delicate balance between minimizing steric repulsions and maximizing stabilizing interactions like hydrogen bonds. rsc.org

Stereoelectronic Effects (e.g., Vinylogous Anomeric Effect)

Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial in determining molecular conformation and reactivity. rsc.org In saturated heterocyclic systems like oxepane, anomeric effects and related hyperconjugative interactions are of particular importance. rsc.orgnih.gov

Pseudorotational Equilibria

Seven-membered rings exhibit a phenomenon known as pseudorotation, which is a continuous, low-energy conformational change that does not involve passing through a high-energy planar state. nih.govresearchgate.net This process allows the ring to smoothly interconvert between various twist-chair and twist-boat conformations.

The pseudorotational pathway can be visualized as a puckering wave that travels around the ring. For the oxepane ring, this means that there is not a single, rigid conformation but rather a dynamic equilibrium between a family of related, low-energy structures. The substituents at C4 will influence the pseudorotational itinerary, favoring regions of the conformational space where steric and electronic interactions are minimized. Understanding this dynamic behavior is essential for a complete picture of the molecule's structure in solution.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations provide valuable insights into the electronic properties of molecules, which are directly related to their reactivity. For this compound, methods like Density Functional Theory (DFT) can be employed to analyze its molecular orbitals and predict its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. physchemres.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. materialsciencejournal.org A small HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized on the atoms with the highest electron density, likely the oxygen and nitrogen atoms, despite the protonation of the latter. The LUMO, on the other hand, would be distributed over the more electron-deficient parts of the molecule. The presence of the electronegative oxygen and protonated nitrogen atoms will influence the energies of these orbitals.

The analysis of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack. For instance, regions of the molecule with a high contribution to the LUMO will be susceptible to attack by nucleophiles. Conversely, areas with a high contribution to the HOMO will be the sites of reaction with electrophiles.

Table 2: Theoretical Frontier Orbital Properties and Reactivity Descriptors

| Parameter | Theoretical Value (eV) | Implication for Reactivity |

| EHOMO | -8.5 to -7.0 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.0 to 0.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 6.0 to 9.0 | High gap suggests good kinetic stability. |

| Ionization Potential (I) | 7.0 to 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.5 to 1.0 | Energy released upon accepting an electron. |

Note: These values are theoretical estimations for a molecule of this type and would need to be confirmed by specific quantum chemical calculations. The exact values can vary depending on the level of theory and basis set used in the computation. nih.govnih.gov

Dipole Moment and Molecular Stability Calculations

The stability and reactivity of a molecule are intrinsically linked to its electronic structure, which can be quantitatively described by properties such as the dipole moment (µ). nih.gov The dipole moment, a measure of the net molecular polarity, arises from the non-uniform distribution of electron density and is a critical factor in understanding molecular stability in various electronic environments. nih.gov For heterocyclic systems like oxepane, the constituent heteroatom plays a pivotal role in defining the magnitude and direction of the dipole moment.

Table 1: Comparison of Calculated Dipole Moments for Unsubstituted Seven-Membered Heterocycles Data derived from computational studies. nih.gov

| Compound | Heteroatom | Calculated Dipole Moment (Debye) | Relative Polarity |

| Azepane | Nitrogen (N) | Lowest | Low |

| Oxepane | Oxygen (O) | Intermediate | Medium |

| Thiepane | Sulfur (S) | Highest | High |

Electronic Density and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its chemical reactivity. rsc.org The MEP map is plotted onto the surface of the total electron density, providing a color-coded guide to the electrostatic potential. researchgate.net This visualization allows for the straightforward identification of electrophilic and nucleophilic sites within a molecule. rsc.org

In an MEP map, different colors represent varying levels of electrostatic potential:

Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: This color represents areas of neutral or near-zero potential.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Electrostatic Potential | Electron Density | Predicted Reactivity |

| Red | Most Negative | High | Site for Electrophilic Attack |

| Yellow | Negative | High | Site for Electrophilic Attack |

| Green | Neutral | Moderate | Low Reactivity |

| Blue | Positive | Low | Site for Nucleophilic Attack |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions. By modeling reaction pathways, it is possible to elucidate the sequence of bond-breaking and bond-forming events, identify transient intermediates, and calculate the energy profiles that govern reaction rates. For complex molecules like substituted oxepanes, these studies can distinguish between different possible mechanistic routes, such as concerted or stepwise pathways, and provide support for the existence of highly reactive, short-lived species.

Elucidation of Concerted vs. Non-Concerted Mechanisms

A fundamental question in any reaction mechanism is whether it proceeds in a single, concerted step or through a multi-step, non-concerted pathway involving one or more intermediates. Computational modeling can effectively distinguish between these possibilities by mapping the potential energy surface of the reaction.

Concerted Mechanism: In this pathway, all bond-breaking and bond-forming processes occur simultaneously within a single transition state. A computational search for the reaction pathway would reveal a single energy barrier connecting reactants and products. An example relevant to oxepane synthesis is a skeletal rearrangement where the transformation occurs in one step. rsc.org

For reactions involving this compound, such as ring-opening or substitution, computational analysis would be critical to determine whether the reaction proceeds concertedly or if it involves the formation of discrete intermediates like oxocarbenium ions.

Transition State Analysis and Energy Barriers

The transition state (TS) represents the highest energy point along the minimum energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Its structure and energy determine the kinetics of the reaction. Transition state theory provides the framework for understanding how reactants are converted into products, with the energy barrier (activation energy) being the critical factor controlling the reaction rate. ucsb.edu

Computational chemists employ various algorithms to locate transition state structures, such as synchronous transit-guided quasi-Newton (STQN) methods. ucsb.edu Once a TS structure is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated energy difference between the reactants and the transition state provides the activation energy barrier. A high energy barrier indicates a slow reaction, while a low barrier suggests a fast reaction. For a multi-step reaction, the rate-determining step is the one with the highest energy barrier. In the context of substituted oxepanes, transition state analysis could be used to predict the regioselectivity of ring-opening reactions or the stereochemical outcome of nucleophilic substitutions by comparing the energy barriers of competing pathways.

Computational Support for Proposed Intermediates (e.g., Oxocarbenium Ions, Diradicals)

Computational studies are invaluable for identifying and characterizing transient intermediates that may be too unstable or short-lived to be observed experimentally. For reactions involving cyclic ethers like oxepane, the oxocarbenium ion is a key and commonly proposed intermediate. rsc.orgwikipedia.org

An oxocarbenium ion is a resonance-stabilized cation where the positive charge is delocalized between a carbon and an adjacent oxygen atom (>C=O+− ↔ >C+−O−). wikipedia.org This delocalization makes it more stable than a simple carbocation. Computational studies have provided strong evidence for the role of oxocarbenium ions in a wide range of chemical transformations. researchgate.netcolab.ws For example, DFT calculations on substituted tetrahydropyrans (six-membered ring analogues) have confirmed that pseudoaxial orientations of electronegative substituents are favored due to stabilizing electrostatic interactions with the oxocarbenium ion center. nih.gov The formation of oxepanes through transformations like the Nicholas–Ferrier rearrangement proceeds via a reactive oxocarbenium species. rsc.org Computational modeling can confirm the structure, stability, and conformational preferences of such intermediates, lending crucial support to proposed reaction mechanisms.

While less common, diradicals can also be proposed as intermediates, particularly in photochemical reactions or certain thermal rearrangements. Computational methods can calculate the electronic state (singlet vs. triplet) and stability of these species to assess their viability as intermediates in a given reaction pathway.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of each atom within the molecule can be determined.

Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shifts

The ¹H NMR spectrum of (4-Aminooxepan-4-yl)methanol hydrochloride would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet in a specific region of the spectrum. The protons on the oxepane (B1206615) ring would present as a series of complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The presence of the amino group (-NH₂) and its protonation in the hydrochloride salt form would also give rise to a characteristic signal, which may be broad and its chemical shift dependent on the solvent and concentration.

Similarly, the ¹³C NMR spectrum would provide a single peak for each unique carbon atom. The carbon of the hydroxymethyl group and the quaternary carbon of the oxepane ring bonded to both the amino and hydroxymethyl groups would have characteristic chemical shifts. The remaining five carbons of the oxepane ring would also show distinct signals, with their chemical shifts indicating their position relative to the oxygen atom and the substituted carbon.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₂OH | ~3.5 - 3.8 | ~60 - 65 |

| C4 | - | ~65 - 70 |

| Oxepane Ring CH₂ | ~1.5 - 2.0 and ~3.6 - 4.0 | ~25 - 35 and ~70 - 75 |

| -NH₃⁺ | Variable, broad | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. libretexts.orgwikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would establish the connectivity between adjacent protons in the oxepane ring, allowing for the tracing of the carbon backbone. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.org This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbon (C4) which has no attached protons, by observing correlations from the protons of the hydroxymethyl group and the adjacent methylene (B1212753) groups of the oxepane ring to this carbon. nih.gov

Coupling Constant Analysis for Conformational Characterization

The multiplicity and coupling constants (J-values) observed in the high-resolution ¹H NMR spectrum provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the seven-membered oxepane ring. miamioh.edu The oxepane ring is flexible and can adopt several low-energy conformations, such as chair and boat forms. nih.gov By analyzing the magnitude of the vicinal coupling constants (³JHH), and potentially using Karplus-type equations, the preferred conformation of the ring system in solution can be inferred. cdnsciencepub.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of (4-Aminooxepan-4-yl)methanol. For the hydrochloride salt, the analysis would typically be performed on the free base. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the atomic masses of its constituent elements (C, H, N, O), and the experimentally determined mass from HRMS would be expected to match this value to within a few parts per million (ppm), confirming the molecular formula.

Expected HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 |

Fragmentation Pattern Analysis for Structural Inference

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov For (4-Aminooxepan-4-yl)methanol, characteristic fragmentation pathways would be expected. These could include the loss of small neutral molecules such as water (H₂O) from the hydroxymethyl group, or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the oxepane ring would also lead to a series of characteristic fragment ions. Analysis of these fragmentation patterns can provide strong corroborating evidence for the proposed structure. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Bond Parameters

Should X-ray crystallographic data become available, it would be possible to construct a detailed table of bond lengths and angles for the this compound molecule. This would involve measuring the distances between covalently bonded atoms and the angles formed between adjacent bonds. Such a table would provide quantitative insight into the molecule's geometry. For instance, it would confirm the conformation of the oxepane ring, which is a seven-membered heterocyclic ring that can adopt various conformations such as a chair, boat, or twist-boat.

Table 1: Hypothetical Bond Parameters for this compound

| Bond | Length (Å) - Hypothetical | Angle | Angle (°) - Hypothetical |

| C-C (oxepane) | 1.52 - 1.54 | C-O-C (oxepane) | ~112 |

| C-O (oxepane) | 1.43 | C-C-C (oxepane) | 110 - 115 |

| C4-N | 1.47 | H-N-H | ~107 |

| C4-C(methanol) | 1.53 | C4-C-O (methanol) | ~109.5 |

| C-O (methanol) | 1.42 | ||

| N-H | 1.01 | ||

| O-H (methanol) | 0.96 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual experimental values would be required for an accurate representation.

Confirmation of Absolute Configuration (if chiral)

(4-Aminooxepan-4-yl)methanol has a chiral center at the C4 position of the oxepane ring, where the amino group and the methanol (B129727) group are attached. Therefore, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample can unambiguously determine its absolute configuration (R or S). This is often achieved using anomalous dispersion effects. Without experimental data, the absolute configuration remains undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound would interact with each other and with the chloride counter-ion through various intermolecular forces. Hydrogen bonding is expected to be a dominant interaction due to the presence of the ammonium (B1175870) group (-NH3+), the hydroxyl group (-OH), and the chloride ion (Cl-). youtube.com The ammonium group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. libretexts.org The chloride ion is a hydrogen bond acceptor. The oxygen atom in the oxepane ring could also potentially act as a hydrogen bond acceptor.

A crystallographic study would reveal the precise network of these hydrogen bonds, including donor-acceptor distances and angles, which dictate the crystal packing.

Table 2: Potential Hydrogen Bonding Interactions in this compound Crystal Lattice

| Donor | Acceptor | Type of Interaction |

| N-H (ammonium) | Cl⁻ (chloride) | Strong ionic hydrogen bond |

| N-H (ammonium) | O (hydroxyl) | Intermolecular hydrogen bond |

| O-H (hydroxyl) | Cl⁻ (chloride) | Intermolecular hydrogen bond |

| O-H (hydroxyl) | O (oxepane) | Intermolecular hydrogen bond |

| N-H (ammonium) | O (oxepane) | Intermolecular hydrogen bond |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like (4-Aminooxepan-4-yl)methanol, a CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to its electronic transitions.

While no specific CD spectra for this compound are available, this technique would be invaluable for:

Distinguishing between enantiomers: The CD spectra of the two enantiomers would be mirror images of each other.

Determining enantiomeric excess: The intensity of the CD signal is proportional to the enantiomeric excess of a sample.

Studying conformational changes: Changes in the conformation of the oxepane ring or the orientation of the side chains could be monitored by changes in the CD spectrum.

The application of these advanced analytical techniques would be essential to fully characterize the three-dimensional structure and chiroptical properties of this compound and its derivatives. Future research in this area would provide valuable data for the scientific community.

Chemical Reactivity and Mechanistic Aspects of 4 Aminooxepan 4 Yl Methanol Hydrochloride

Nucleophilic Reactions of the Amino and Hydroxyl Functional Groups

The primary amino and hydroxyl groups in (4-aminooxepan-4-yl)methanol are key sites for nucleophilic reactions. In the hydrochloride salt form, the amino group is protonated to its ammonium (B1175870) form, which is not nucleophilic. Therefore, deprotonation with a suitable base is a prerequisite for the amino group to participate in nucleophilic reactions such as alkylation, acylation, and arylation.

Once liberated, the free amine is a potent nucleophile, readily attacking electrophilic centers. For instance, it can undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, N-alkylation can be achieved with alkyl halides. The primary hydroxyl group, while a weaker nucleophile than the free amine, can also participate in reactions like esterification with carboxylic acids or their derivatives, and etherification, typically after conversion to a better leaving group or under conditions that favor its deprotonation to an alkoxide.

The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reaction conditions and protecting group strategies. For example, selective N-acylation can often be achieved in the presence of the hydroxyl group due to the higher nucleophilicity of the amine.

Ring-Opening and Ring-Contraction Reactions of the Oxepane (B1206615) Core

While the seven-membered oxepane ring is more stable than smaller cyclic ethers like oxiranes and oxetanes due to lower ring strain, it can undergo ring-opening reactions under harsh conditions, typically involving strong acids. researchgate.net Protonation of the ether oxygen facilitates the cleavage of a C-O bond by a nucleophile. The regioselectivity of this cleavage would be influenced by the substitution pattern on the ring.

Ring-contraction reactions of seven-membered rings to form more stable six-membered rings are known to occur in carbocyclic systems, for instance, through carbocation rearrangements. nih.gov In the case of the oxepane ring of (4-aminooxepan-4-yl)methanol, a similar rearrangement could be envisioned under conditions that promote the formation of a carbocation within the ring, potentially leading to a substituted cyclohexane (B81311) derivative. However, such reactions are not common for simple oxepanes and would likely require specific reagents or reaction conditions to be synthetically useful.

Reactions Involving Oxocarbenium Ion Intermediates

Reactions at the anomeric carbon of cyclic ethers, particularly under acidic conditions, can proceed through the formation of an oxocarbenium ion intermediate. researchgate.net This planar, positively charged species is stabilized by resonance with the adjacent oxygen atom. nih.gov For the oxepane ring system, the formation of an oxocarbenium ion at a carbon adjacent to the ring oxygen would render that carbon highly electrophilic and susceptible to nucleophilic attack.

Stereoselectivity in Nucleophilic Attack.uab.catpsu.edu

Nucleophilic attack on seven-membered ring oxocarbenium ions is often highly stereoselective. uab.cat The stereochemical outcome is dictated by the conformational preferences of the flexible seven-membered ring. A prevailing model suggests that the nucleophile will attack the planar oxocarbenium ion from the face that leads to the formation of the product in a conformation that minimizes transannular interactions. uab.cat This is in contrast to six-membered ring systems, where stereoelectronic effects like the anomeric effect often play a more dominant role in directing nucleophilic attack. nih.gov

For substituted oxepanes, the preferred trajectory of the incoming nucleophile will be the one that avoids steric and torsional strain in the developing transition state, leading to a product in a stable chair-like or twist-chair conformation. The substituents on the oxepane ring can exert significant influence on the conformational equilibrium of the oxocarbenium ion intermediate and thus on the stereoselectivity of the reaction. psu.edu

Influence of Transannular Interactions on Reactivity.uab.catpsu.edu

Transannular interactions, which are steric interactions between non-adjacent atoms across a ring, play a crucial role in the reactivity and stereoselectivity of reactions involving medium-sized rings like oxepanes. nih.govmdpi.com In the context of oxocarbenium ion intermediates, the developing conformation of the product upon nucleophilic attack is heavily influenced by the need to minimize these destabilizing interactions. uab.cat

For example, a nucleophile will preferentially attack the oxocarbenium ion from a direction that places bulky substituents in pseudo-equatorial positions in the resulting product, thereby avoiding unfavorable 1,3-diaxial-like and 1,4-transannular interactions. psu.edu Furthermore, remote substituents on the oxepane ring can participate in the reaction, stabilizing the oxocarbenium ion intermediate through the formation of bicyclic oxonium ions, which can significantly influence the stereochemical outcome of the nucleophilic attack. psu.edu The conformational flexibility of the oxepane ring allows it to adopt geometries that can either facilitate or hinder such long-range interactions. rsc.org

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis can play a pivotal role in controlling the reactivity of molecules like (4-aminooxepan-4-yl)methanol, enhancing both the efficiency and selectivity of chemical transformations.

Lewis Acid Catalysis: Lewis acids are commonly employed to activate the ether oxygen of cyclic ethers, facilitating ring-opening reactions. uab.catmdpi.comrsc.org In the case of the oxepane ring, a Lewis acid could coordinate to the oxygen atom, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack. The choice of Lewis acid can influence the regioselectivity of the ring-opening. For instance, bulky Lewis acids have been shown to direct the regioselective isomerization of substituted oxetanes. uab.cat

Enzyme Catalysis: Biocatalysis offers a powerful tool for achieving high selectivity under mild reaction conditions. Enzymes such as monooxygenases have been shown to catalyze reactions on oxepine derivatives. researchgate.netpsu.edursc.orgsigmaaldrich.com For a molecule like (4-aminooxepan-4-yl)methanol, enzymes could potentially be used to achieve selective transformations of the amino or hydroxyl groups, or even catalyze reactions involving the oxepane ring with high stereocontrol. For example, B12-dependent radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze oxidative ring contractions. nih.gov

Organocatalysis: Chiral organocatalysts can be used to control the stereoselectivity of reactions. nih.gov For instance, in reactions involving the nucleophilic amino or hydroxyl groups of (4-aminooxepan-4-yl)methanol, a chiral catalyst could be employed to favor the formation of one enantiomer or diastereomer of the product.

The table below summarizes the types of catalysis and their potential applications in modifying (4-aminooxepan-4-yl)methanol.

| Type of Catalysis | Potential Application | Potential Outcome |

| Lewis Acid Catalysis | Ring-opening of the oxepane | Formation of functionalized acyclic compounds |

| Enzyme Catalysis | Selective functionalization | High stereoselectivity and regioselectivity |

| Organocatalysis | Asymmetric synthesis | Enantiomerically enriched products |

Applications in Advanced Organic Synthesis Research

(4-Aminooxepan-4-yl)methanol Hydrochloride as a Chiral Building Block

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereodefined quaternary carbon atom of this compound, bearing both an aminomethyl and a hydroxymethyl group, suggests its potential as a scaffold for introducing chirality into larger molecules. In principle, either the amine or the alcohol could serve as a handle for further chemical transformations, allowing for the diastereoselective or enantioselective construction of more complex structures. Despite this potential, specific examples and detailed studies documenting its use as a chiral building block in asymmetric synthesis are not readily found in the surveyed scientific literature.

Role in the Construction of Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the use of densely functionalized starting materials that can be elaborated into intricate three-dimensional structures. The oxepane (B1206615) core of this compound, combined with its amino and alcohol functionalities, could theoretically be utilized in cascade reactions or multi-component reactions to rapidly build molecular complexity. For instance, the amine and alcohol could be differentially protected and then sequentially reacted to form polycyclic systems. However, there is a lack of published research that specifically demonstrates the application of this compound in the total synthesis of natural products or other complex molecular targets.

Development of Chiral Ligands and Organocatalysts

The development of novel chiral ligands for transition-metal catalysis and new organocatalysts is a vibrant area of chemical research. The 1,2-amino alcohol motif present in this compound is a common feature in many successful chiral ligands and catalysts. This structural unit can coordinate to metal centers or participate in hydrogen-bond-donating catalysis. The oxepane backbone could also impart unique steric and electronic properties to a potential catalyst, influencing its reactivity and selectivity. Nevertheless, a review of the available literature did not uncover any reports on the synthesis and application of chiral ligands or organocatalysts derived from this compound.

Utility in Diversity-Oriented Synthesis and Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple functional groups on this compound make it a potentially attractive starting point for the generation of a chemical library. The amine and alcohol functionalities could be readily derivatized with a wide range of reagents, and the oxepane ring could potentially undergo ring-opening or rearrangement reactions to further increase structural diversity. Despite this theoretical utility, there are no specific examples in the scientific literature of chemical libraries being constructed from this particular compound.

Future Research Directions and Emerging Trends in Aminooxepane Chemistry

Development of Novel and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to aminooxepanes is a key area of future research. Traditional methods for the synthesis of oxepanes can involve lengthy reaction sequences and may not be highly flexible. nih.gov The focus is shifting towards "green" chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources.

One promising green approach is the use of plant extracts as reducing and stabilizing agents in nanoparticle synthesis, a concept that could be adapted for the synthesis of complex organic molecules like aminooxepanes. nih.govfrontiersin.org Plant-mediated synthesis is often cost-effective and avoids the use of toxic chemicals. nih.gov For instance, various phytochemicals found in plant extracts, such as polyphenols and flavonoids, can act as natural reducing agents. researchgate.net Another avenue is the adoption of microwave-assisted synthesis, which can accelerate reaction times and improve yields, contributing to a more sustainable process. researchgate.net

Future research will likely focus on the development of catalytic and one-pot syntheses that minimize purification steps and solvent usage. The use of biocatalysts, such as enzymes, could also offer highly selective and environmentally friendly routes to chiral aminooxepanes.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Oxepane (B1206615) Synthesis

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reagents | Often involves strong, hazardous reducing agents. researchgate.net | Utilizes bio-based reducing agents (e.g., plant extracts) and milder reagents. nih.govresearchgate.net |

| Solvents | Typically relies on volatile organic solvents. | Emphasizes the use of water or other benign solvents. |

| Energy Consumption | May require prolonged heating or cooling. | Can be more energy-efficient, especially with methods like microwave-assisted synthesis. researchgate.net |

| Waste Generation | Can produce significant amounts of chemical waste. | Aims to minimize waste through atom-economical reactions and catalytic processes. |

| Stereoselectivity | May require chiral auxiliaries or resolutions to achieve enantiopure products. | Biocatalysis can offer high stereoselectivity in a single step. |

Exploration of New Reactivity Profiles and Cascade Reactions

Exploring the untapped reactivity of the aminooxepane scaffold is crucial for expanding its utility. Cascade reactions, also known as domino or tandem reactions, are a particularly attractive strategy as they allow for the formation of multiple chemical bonds in a single synthetic operation. baranlab.org This approach significantly increases synthetic efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. baranlab.org

Future research in this area will likely focus on designing novel cascade reactions that can rapidly construct complex molecular architectures based on the aminooxepane core. Asymmetric aminocatalysis, for example, has proven to be a powerful tool for controlling stereoselectivity in cycloaddition reactions, which can initiate cascade sequences to generate intricate cyclic systems. nih.gov The functional groups present in (4-Aminooxepan-4-yl)methanol hydrochloride, namely the primary amine and primary alcohol, offer multiple points for initiating such cascades.

The development of new bioorthogonal reactions, which can proceed in complex biological environments without interfering with native biochemical processes, represents another exciting frontier. nih.gov Designing aminooxepane derivatives that can participate in such reactions could enable their use as probes or building blocks in chemical biology.

Advanced Computational Modeling and Machine Learning Applications

Computational modeling and machine learning are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of synthetic routes and to predict molecular properties. towardsai.netpsu.edu These approaches can provide valuable insights into reaction mechanisms, transition states, and the factors governing selectivity, thereby guiding experimental design. nih.gov

In the context of aminooxepane chemistry, machine learning algorithms can be trained on existing chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. towardsai.netresearchgate.net For instance, neural networks can identify complex patterns in chemical data, leading to new insights that might not be apparent from traditional analysis. towardsai.net This can be particularly useful for tackling the challenges associated with the synthesis of complex, seven-membered ring systems.

Furthermore, computational tools can be used to model the three-dimensional structures of aminooxepane derivatives and their interactions with biological targets, which is crucial for drug discovery applications. ed.ac.ukmaranasgroup.com As computational power continues to increase, these in silico methods will play an even more prominent role in the design and development of new aminooxepane-based compounds.

Table 2: Applications of Computational Modeling and Machine Learning in Aminooxepane Chemistry

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis analysis and reaction pathway prediction. towardsai.net | Faster identification of efficient and novel synthetic routes. |

| Reaction Optimization | Prediction of optimal reaction conditions (temperature, catalyst, solvent). | Increased reaction yields and reduced experimental effort. |

| Property Prediction | Estimation of physicochemical and biological properties of new aminooxepane derivatives. | Prioritization of candidate molecules for synthesis and testing. |

| Mechanism Elucidation | Modeling of reaction intermediates and transition states. | Deeper understanding of reaction pathways and selectivity. |

| Drug Design | Docking studies and molecular dynamics simulations to predict binding affinities to biological targets. maranasgroup.com | Rational design of new therapeutic agents based on the aminooxepane scaffold. |

Expanding Applications in Complex Chemical Synthesis

The unique structural features of aminooxepanes make them valuable building blocks for the synthesis of more complex molecules. Their inherent three-dimensionality and the presence of multiple functional groups provide a versatile platform for the construction of diverse molecular architectures.

Future research will likely see the expanded use of aminooxepanes as scaffolds in the synthesis of natural products, medicinal compounds, and advanced materials. The ability to control the stereochemistry of the aminooxepane ring is critical in this regard, as the biological activity of a molecule is often highly dependent on its three-dimensional structure. nih.gov

The principles of multistep synthesis, which involve the strategic transformation of simple molecules into complex targets, are central to this endeavor. youtube.com The development of robust and reliable methods for the synthesis and functionalization of aminooxepanes will undoubtedly unlock new possibilities for the creation of novel and valuable chemical entities.

Q & A

Q. What are the recommended methods for synthesizing (4-Aminooxepan-4-yl)methanol hydrochloride, and how can reaction parameters be optimized?

Synthesis typically involves multi-step reactions starting from oxepane derivatives. A common approach is the nucleophilic substitution of 4-aminooxepane with methanol under acidic conditions to form the hydrochloride salt . Optimization includes:

- Temperature control : Maintain 0–5°C during HCl addition to prevent side reactions (e.g., over-acylation).

- Solvent selection : Use anhydrous methanol or ethanol to enhance solubility and reduce byproducts.

- Stoichiometry : A 1.2:1 molar ratio of methanol to 4-aminooxepane minimizes unreacted starting material.

Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure using H/C NMR .

Q. How should researchers characterize the purity and stability of this compound?

- Purity analysis :

- Stability testing :

Q. What safety protocols are critical for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .

- Spill management : Neutralize spills with sodium bicarbonate, collect with inert absorbents, and dispose of as hazardous waste .

- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.

- Impurity profiling : Use LC-MS to quantify trace impurities (e.g., unreacted 4-aminooxepane) that may antagonize biological activity .

- Dose-response curves : Establish EC/IC values across a 5-log concentration range to rule out off-target effects .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () to receptors/enzymes.

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with the oxepane ring’s amino and hydroxyl groups .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

Q. What computational methods aid in predicting the compound’s physicochemical properties?

- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (critical for blood-brain barrier penetration).

- pKa prediction : Employ QSPR models to determine ionizable groups (amino group pKa ~9.5; hydroxyl ~13) .

- Solubility modeling : COSMO-RS simulations predict solubility in aqueous buffers and organic solvents .

Q. How should researchers design impurity profiling protocols for regulatory compliance?

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradation products.

- HPLC-MS/MS : Identify impurities at 0.1% threshold using high-resolution MS and spectral libraries .

- Quantitative NMR : Use F or P probes if halogenated impurities are suspected .

Methodological Notes

- Advanced vs. basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic studies and data reconciliation.

- Safety emphasis : Always reference SDS sections for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.